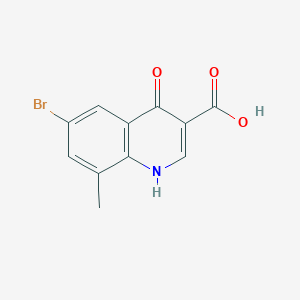

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

説明

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H8BrNO3. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine, hydroxyl, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves the bromination of 4-hydroxy-8-methylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is being investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : This compound has shown effectiveness against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In studies, it exhibited inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

- Antiviral Properties : Preliminary research suggests that this compound may possess antiviral activity, although further studies are required to confirm its efficacy against specific viral strains .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential application in cancer therapy.

The biological activities of this compound are significant and include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting microbial growth and proliferation.

- DNA Interference : The compound has been shown to interfere with DNA replication in microbial cells, leading to cell death.

- Protein Synthesis Disruption : Its interaction with ribosomal RNA can hinder protein synthesis in bacteria.

Case Studies and Research Findings

Several key studies have focused on the applications of this compound:

Antimicrobial Study

In a controlled experiment involving six pathogenic strains, this compound demonstrated significant antimicrobial activity. The results indicated inhibition zones of 22 mm against Pseudomonas aeruginosa and 23 mm against Klebsiella pneumoniae, suggesting its potential as an effective antimicrobial agent.

Cancer Research

A study investigating the effects of this compound on cancer cell lines revealed that it induces apoptosis via caspase pathway activation. This finding points towards its potential use in developing therapeutic agents for cancer treatment.

Pharmacokinetics

Research into the pharmacokinetics of this compound has shown efficient metabolism in vivo. This insight is crucial for understanding its therapeutic viability and safety profile.

作用機序

The mechanism of action of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with biological pathways, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

類似化合物との比較

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

- 8-Bromo-6-methylquinoline-3-carboxylic acid

- 4-Hydroxy-2-quinolones

Comparison: 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to the presence of the bromine atom at the 6-position and the methyl group at the 8-position. These structural features can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The presence of the hydroxyl and carboxylic acid groups also contributes to its versatility in various chemical reactions and applications .

生物活性

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position, contributes to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

- Molecular Formula : C₁₁H₈BrNO₃

- Molecular Weight : Approximately 282.09 g/mol

- Structure : The compound features a bicyclic structure with fused benzene and pyridine rings, enhancing its reactivity and biological interactions .

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing notable inhibition zones compared to standard antibiotics. For instance:

- Inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae was recorded with inhibition zones of 22 mm and 25 mm, respectively .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with DNA replication and protein synthesis in cancer cells. For example:

- A study demonstrated that derivatives of quinoline compounds can exhibit cytotoxicity against HeLa cells without affecting non-cancerous cells at certain concentrations .

Antiviral Activity

This compound has shown promise in antiviral applications. Its mechanism may involve the inhibition of viral replication processes:

- Specific derivatives have demonstrated up to 91.2% inhibition of H5N1 virus growth while maintaining low cytotoxicity .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- The bromine atom and hydroxyl group are critical for binding to enzymes and receptors, potentially inhibiting their activity .

- The compound may disrupt essential cellular processes such as DNA replication and protein synthesis in microbial cells .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-4-hydroxyquinoline | Chlorine instead of Bromine | Different halogen may alter biological activity |

| 8-Methylquinoline | Lacks carboxylic acid and hydroxy groups | Simpler structure; less reactivity |

| 5-Bromoquinoline | Bromine at position 5 | Different position may affect pharmacodynamics |

This comparison highlights the unique functional groups present in this compound that enhance its biological activities .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of quinoline derivatives:

- Synthesis of Novel Derivatives : Researchers synthesized various derivatives of quinoline compounds, investigating their antibacterial and anticancer properties. Some derivatives showed promising results against multidrug-resistant strains .

- Antiviral Screening : A study screened multiple quinoline derivatives for antiviral activity against influenza viruses, revealing that certain substitutions significantly increased efficacy while reducing cytotoxic effects .

特性

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKWUOQYYHCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398092 | |

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-46-3 | |

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。